(2,6-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone
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Overview
Description
(2,6-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with fluorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic substitution reaction of 2,6-difluorophenyl with 4-(2-fluoro-4-nitrophenyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(2,6-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The methanone group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydride (NaH)
Hydrolysis: Acidic or basic aqueous solutions
Major Products
Reduction: Amino derivatives
Substitution: Various substituted phenyl derivatives
Hydrolysis: Carboxylic acids or alcohols
Scientific Research Applications
Chemistry
In chemistry, (2,6-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between fluorinated aromatic compounds and biological macromolecules. Its fluorinated groups can enhance binding affinity and selectivity towards specific targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structure can be modified to improve pharmacokinetic properties and therapeutic efficacy.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced thermal and chemical stability. Its fluorinated groups contribute to the overall durability and performance of these materials.
Mechanism of Action
The mechanism of action of (2,6-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The fluorinated phenyl groups can enhance binding affinity to certain enzymes or receptors, leading to modulation of their activity. The piperazine ring can also contribute to the overall binding interactions through hydrogen bonding and hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
- (2,6-difluorophenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone
- (2,6-difluorophenyl)-[4-(2-bromo-4-nitrophenyl)piperazin-1-yl]methanone
- (2,6-difluorophenyl)-[4-(2-iodo-4-nitrophenyl)piperazin-1-yl]methanone
Uniqueness
Compared to its analogs, (2,6-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to specific targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3/c18-12-2-1-3-13(19)16(12)17(24)22-8-6-21(7-9-22)15-5-4-11(23(25)26)10-14(15)20/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGGZADENCYBGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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